molecular formula C24H30N2O B10796962 Tigloyl fentanyl

Tigloyl fentanyl

Cat. No.: B10796962
M. Wt: 362.5 g/mol
InChI Key: NYWRTCNBYKQMSB-BIMFAAKUSA-N
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Preparation Methods

The synthesis of tigloyl fentanyl involves several steps, typically starting with the preparation of the piperidine ring, followed by the introduction of the phenethyl group and the tigloyl moiety. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.

    Addition of the Tigloyl Moiety: The tigloyl group is added through an amide bond formation reaction.

the synthesis typically involves high-yielding transformations and optimized reaction conditions to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Tigloyl fentanyl undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified fentanyl derivatives with altered pharmacological properties .

Mechanism of Action

Tigloyl fentanyl exerts its effects by binding to opioid receptors, particularly the mu opioid receptor, which is coupled to G-proteins. Upon binding, it activates the receptor, leading to the exchange of GTP for GDP on the G-proteins. This activation downregulates adenylate cyclase, reducing the concentration of cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels results in reduced cAMP-dependent influx of calcium ions, ultimately leading to the inhibition of neurotransmitter release and the modulation of pain perception .

Comparison with Similar Compounds

Tigloyl fentanyl is structurally similar to other fentanyl analogs, such as:

The uniqueness of this compound lies in its specific structural modifications, which may result in distinct pharmacological properties and binding affinities compared to other fentanyl analogs .

Properties

Molecular Formula

C24H30N2O

Molecular Weight

362.5 g/mol

IUPAC Name

(E)-2-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]but-2-enamide

InChI

InChI=1S/C24H30N2O/c1-3-20(2)24(27)26(22-12-8-5-9-13-22)23-15-18-25(19-16-23)17-14-21-10-6-4-7-11-21/h3-13,23H,14-19H2,1-2H3/b20-3+

InChI Key

NYWRTCNBYKQMSB-BIMFAAKUSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC=C(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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